2-phenyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide
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Overview
Description
2-phenyl-N’-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, a phenyl group, and a pyridin-2-ylmethylidene moiety, which contribute to its unique chemical properties and biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N’-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with an appropriate aldehyde or ketone. One common method involves the reaction of quinoline-4-carbohydrazide with 2-pyridinecarboxaldehyde in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N’-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the Schiff base moiety to an amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of 2-phenyl-N’-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression . By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carbohydrazide: A precursor in the synthesis of the target compound.
2-phenylquinoline: Shares the quinoline core and phenyl group but lacks the pyridin-2-ylmethylidene moiety.
Pyridin-2-ylmethylidene derivatives: Compounds with similar Schiff base structures.
Uniqueness
2-phenyl-N’-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core, phenyl group, and pyridin-2-ylmethylidene moiety
Properties
IUPAC Name |
2-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-22(26-24-15-17-10-6-7-13-23-17)19-14-21(16-8-2-1-3-9-16)25-20-12-5-4-11-18(19)20/h1-15H,(H,26,27)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOFTZPVFHISJO-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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